

# In-Depth Technical Guide to 3-Phenoxytoluene: Molecular Structure, Properties, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **3-Phenoxytoluene**, a significant diaryl ether intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of the molecular structure of **3-Phenoxytoluene**, generated using the DOT language, to aid in its structural understanding.

#### Introduction

**3-Phenoxytoluene**, also known as m-phenoxytoluene or 1-methyl-3-phenoxybenzene, is an aromatic ether characterized by a toluene molecule linked to a phenyl group via an ether bond at the meta position. This structural motif is of considerable interest in medicinal chemistry and materials science. Notably, **3-phenoxytoluene** serves as a crucial precursor for the synthesis of a class of synthetic pyrethroid insecticides and certain fungicides. A thorough understanding of its molecular characteristics and synthetic pathways is therefore essential for researchers and developers in these fields.



#### **Molecular Structure and Identifiers**

The molecular structure of **3-Phenoxytoluene** consists of a central ether oxygen atom connecting a phenyl ring and a m-tolyl group.

Caption: Molecular structure of **3-Phenoxytoluene**.

Table 1: Chemical Identifiers for 3-Phenoxytoluene

Identifier	Value	Reference(s)
IUPAC Name	1-methyl-3-phenoxybenzene	[1][2]
Synonyms	3-Methyldiphenyl ether, m- Phenoxytoluene, Phenyl m- tolyl ether	[1][3]
CAS Number	3586-14-9	[1][4][5][6][7]
Molecular Formula	C13H12O	[1][2][4][5][8]
SMILES	CC1=CC(=CC=C1)OC2=CC= CC=C2	[1][3]
InChI	1S/C13H12O/c1-11-6-5-9- 13(10-11)14-12-7-3-2-4-8- 12/h2-10H,1H3	[1]
InChIKey	UDONPJKEOAWFGI- UHFFFAOYSA-N	[1][3][2][8]

## **Physicochemical Properties**

The physical and chemical properties of **3-Phenoxytoluene** are summarized in the table below.

## **Table 2: Physicochemical Data for 3-Phenoxytoluene**



Property	Value	Reference(s)
Molecular Weight	184.23 g/mol	[1][9][4][5][6]
Appearance	Liquid	[6]
Boiling Point	271-273 °C	[6][7]
Density	1.051 g/mL at 25 °C	[6][7]
Flash Point	130 °C (Pensky-Martens closed cup)	
Refractive Index (n <sup>20</sup> /D)	1.573	[7]

## Experimental Protocols Synthesis of 3-Phenoxytoluene via Ullmann Condensation

The Ullmann condensation is a widely used method for the synthesis of diaryl ethers. This protocol is adapted from established procedures and involves the copper-catalyzed reaction of an aryl halide with a phenol.

#### Materials:

- m-Cresol
- Chlorobenzene
- Sodium hydroxide
- Potassium hydroxide
- Cuprous chloride (CuCl)
- Toluene
- · Acidic water (e.g., dilute HCl)



Alkaline water (e.g., dilute NaOH)

#### Procedure:

- In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 216 g (2 moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, and 28 g (0.5 moles) of potassium hydroxide in 1,250 g (11 moles) of chlorobenzene.
- Heat the mixture to distill off the water formed during the neutralization of m-cresol.
- After water removal, add cuprous chloride as a catalyst.
- Maintain the reaction mixture at a temperature of 135°C for approximately 6 hours.
- Upon completion of the reaction, cool the mixture and wash it sequentially with acidic water and then alkaline water to remove the catalyst and any unreacted phenates.
- The organic layer is then subjected to distillation to recover excess chlorobenzene and to isolate the 3-phenoxytoluene product. The product can be further purified by vacuum distillation.

#### **Characterization Protocols**

#### Instrumentation:

- A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a Waters Quattro micro GC Tandem Quadrupole Mass Spectrometer).
- Column: A suitable capillary column such as a J&W DB17-ms (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).

#### Sample Preparation:

 Prepare a dilute solution of 3-Phenoxytoluene in a suitable solvent such as dichloromethane or acetone.

#### **GC-MS Parameters:**



- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 1 minute.
  - Ramp 1: Increase to 160 °C at 3 °C/min.
  - Ramp 2: Increase to 240 °C at 7 °C/min.
  - Ramp 3: Increase to 305 °C at 15 °C/min, hold for 15 minutes.
- MS Parameters:
  - o Ionization Mode: Electron Ionization (EI+) at 70 eV.
  - Source Temperature: 180 °C.
  - Scan Range: m/z 50-500.

The expected mass spectrum will show a molecular ion peak at m/z 184.

#### Instrumentation:

A standard NMR spectrometer (e.g., Varian CFT-20).

#### Sample Preparation:

- Dissolve approximately 10-20 mg of 3-Phenoxytoluene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:



- Acquire the spectrum using a standard proton pulse program.
- Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using a standard proton-decoupled carbon pulse program.
- A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

#### Instrumentation:

An FTIR spectrometer.

#### Sample Preparation:

- As **3-Phenoxytoluene** is a liquid, the spectrum can be obtained neat.
- Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
  plates to form a thin capillary film.

#### FTIR Acquisition:

- Record the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Acquire a background spectrum of the clean plates first, then the sample spectrum. The
  instrument software will automatically subtract the background.

### Safety and Handling

**3-Phenoxytoluene** is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] It should be stored in a well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).



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